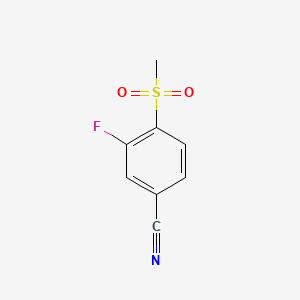

3-Fluoro-4-(methylsulfonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-(methylsulfonyl)benzonitrile (3F4MSBN) is a compound belonging to the class of nitriles. It is a colorless, water-soluble liquid with a low boiling point and a strong smell. It is widely used in organic chemistry for the synthesis of various compounds, as well as in the pharmaceutical industry for the synthesis of drugs.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds : It's used in the practical synthesis of compounds like 4‐Fluoro‐2‐(methylthio)benzylamine, which is important for developing pharmaceuticals (Perlow et al., 2007).

Development of Antagonists for Androgen Receptors : This compound plays a role in synthesizing androgen receptor antagonists like MDV3100, which are significant in cancer treatment (Li Zhi-yu, 2012).

Anticonvulsant Applications : 3-Fluoro-4-(methylsulfonyl)benzonitrile is used in synthesizing novel carbon-14 anticonvulsant drugs (Saemian et al., 2006).

Radiolabeling in Neuroimaging : It's instrumental in the development of neuroimaging agents, like in the study of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile (Garg et al., 2007).

Fuel Cell Technology : In fuel cell technology, it's used in synthesizing partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers (Sankir et al., 2007).

In Vitro and In Vivo Biodistribution Studies : It's used for in vitro and in vivo biodistribution studies in positron emission tomography (Siméon et al., 2007).

Synthesis of Metabotropic Glutamate Receptor PET Tracer : This compound is essential for the synthesis of metabotropic glutamate receptor PET tracers (Lim et al., 2014).

Propiedades

IUPAC Name |

3-fluoro-4-methylsulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGBJSGRIDYZHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672896 |

Source

|

| Record name | 3-Fluoro-4-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(methylsulfonyl)benzonitrile | |

CAS RN |

185946-05-8 |

Source

|

| Record name | 3-Fluoro-4-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

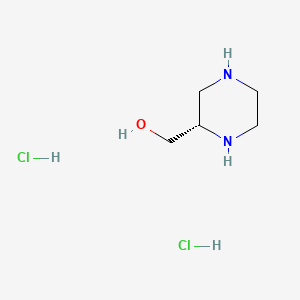

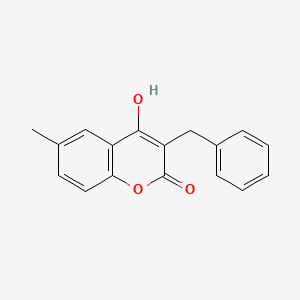

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)